4-Phenylisoquinoline

Übersicht

Beschreibung

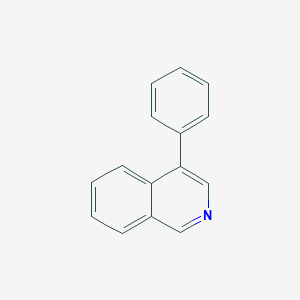

4-Phenylisoquinoline is a heterocyclic aromatic organic compound that consists of an isoquinoline ring system with a phenyl group attached at the fourth position Isoquinolines are a class of compounds known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals

Wirkmechanismus

Target of Action

4-Phenylisoquinoline is a type of isoquinoline, a large group of natural products . Isoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

For instance, some isoquinolines act by inhibiting bacterial DNA gyrase , a process which is pH and concentration dependent . The bactericidal activity can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .

Biochemical Pathways

Isoquinolines, including this compound, are known to affect various biochemical pathways. They are formed endogenously as metabolites of neurotransmitters . Despite vast structural diversity, isoquinolines share a common biosynthetic origin beginning with the first committed intermediate (S)-norcoclaurine, which is formed through the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .

Pharmacokinetics

The pharmacokinetics of related compounds, such as the 4-quinolones, have been studied . These compounds are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary between 3 and 5 hours .

Result of Action

Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study has shown that a highly efficient method for the synthesis of isoquinolines, including this compound, via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This suggests that the compound’s action could be influenced by environmental factors such as pH and temperature.

Biochemische Analyse

Biochemical Properties

It is known that benzylisoquinoline alkaloids, the class of compounds to which 4-Phenylisoquinoline belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes and proteins that this compound interacts with are yet to be identified.

Cellular Effects

Some studies suggest that similar compounds may have significant effects on various types of cells and cellular processes . For instance, they may influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

It is likely that this compound is involved in several metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoquinoline can be achieved through several methods. One common approach involves the condensation of benzaldehyde with phenylacetonitrile in the presence of polyphosphoric acid, leading to the formation of 1,4-dihydro-1-phenyl-3(2H)-isoquinolinone, which can be further oxidized to this compound . Another method includes the Beckmann rearrangement of β-phenyl α,β-unsaturated ketoxime ester to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, in the cyclization reactions of 2-alkynyl benzyl azides, has been reported to efficiently produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like halogens, nitrating agents.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenylisoquinoline has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

4-Phenylisoquinoline can be compared with other similar compounds, such as:

Isoquinoline: The parent compound without the phenyl substitution, which has different chemical properties and biological activities.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.

Uniqueness: The phenyl substitution at the fourth position of the isoquinoline ring in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound in various research and industrial applications .

Biologische Aktivität

4-Phenylisoquinoline is an important compound within the isoquinoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a fused isoquinoline structure with a phenyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and substitution reactions. Various synthetic routes have been developed, allowing for modifications that enhance biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Below are some key areas where significant effects have been observed:

Antitumor Activity

- Mechanism of Action : Several studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of tubulin polymerization, disrupting mitosis and leading to apoptosis.

- Case Study : In a study evaluating a series of isoquinoline derivatives, compound 5n demonstrated potent antitumor activity with an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhanced the cytotoxicity against tumor cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to exert protective effects in models of neurodegeneration by modulating oxidative stress pathways and reducing inflammation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | IC50 < 10 µM in multiple studies |

| Neuroprotective | Reduces oxidative stress and inflammation | Varies by model |

| Antimicrobial | Effective against bacteria and fungi | IC50 varies widely |

Research Findings

Recent literature has focused on the development of novel derivatives of this compound with enhanced biological profiles. For instance:

- A study synthesized various 1-phenyl-3,4-dihydroisoquinoline derivatives, some of which showed promising results as tubulin polymerization inhibitors, indicating their potential as antitumor agents .

- Another investigation highlighted the apoptotic pathways activated by these compounds in cancer cells, emphasizing their role in inducing cell death through mitochondrial pathways .

Eigenschaften

IUPAC Name |

4-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTFMJPVPXNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346098 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19571-30-3 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.